

A Comparative Guide to "4-(4-Chlorophenyl)-2-pyrrolidinone" Analytical Standards

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665

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For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of pharmaceutical impurities. This guide provides a comprehensive comparison of certified reference materials (CRMs) for "4-(4-Chlorophenyl)-2-pyrrolidinone," a known impurity of the muscle relaxant Baclofen, often referred to as Baclofen Impurity A or Baclofen Related Compound A.^{[1][2][3]}

This document outlines the typical specifications found on a Certificate of Analysis (CoA) for this compound, compares standards from various suppliers, and provides detailed experimental protocols for its analysis.

Comparison of Analytical Standards

The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a primary standard from a pharmacopeia or a well-characterized standard from a reputable supplier for research and development. Below is a comparison of typical specifications for "4-(4-Chlorophenyl)-2-pyrrolidinone" standards from different sources.

Feature	USP Reference Standard	High-Purity Research Grade Standard
Product Name	Baclofen Related Compound A	4-(4-Chlorophenyl)-2-pyrrolidinone
CAS Number	22518-27-0	22518-27-0
Molecular Formula	C ₁₀ H ₁₀ ClNO	C ₁₀ H ₁₀ ClNO
Molecular Weight	195.65	195.65
Purity (HPLC)	Reportable Value (typically ≥99.5%)	≥99.0% (e.g., 99.95% reported in literature)
Identity (IR, NMR, MS)	Conforms to structure	Conforms to structure
Water Content (Karl Fischer)	Reportable Value	<0.5%
Residual Solvents (GC-HS)	Meets USP <467> requirements	Reportable values for specific solvents
Traceability	Traceable to USP primary standards	Characterized by validated analytical methods
Certificate of Analysis	Comprehensive CoA provided	CoA with key analytical data provided

Experimental Protocols

Accurate analysis of "**4-(4-Chlorophenyl)-2-pyrrolidinone**" is crucial for quality control in pharmaceutical manufacturing. Below are detailed protocols for common analytical techniques used for the identification and purity assessment of this standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of "**4-(4-Chlorophenyl)-2-pyrrolidinone**" and separating it from Baclofen and other related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18, 5 μ m, 4.6 x 250 mm (or equivalent).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of the "**4-(4-Chlorophenyl)-2-pyrrolidinone**" standard.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard acquisition parameters. The resulting spectrum should be consistent with the known structure of "**4-(4-Chlorophenyl)-2-pyrrolidinone**."

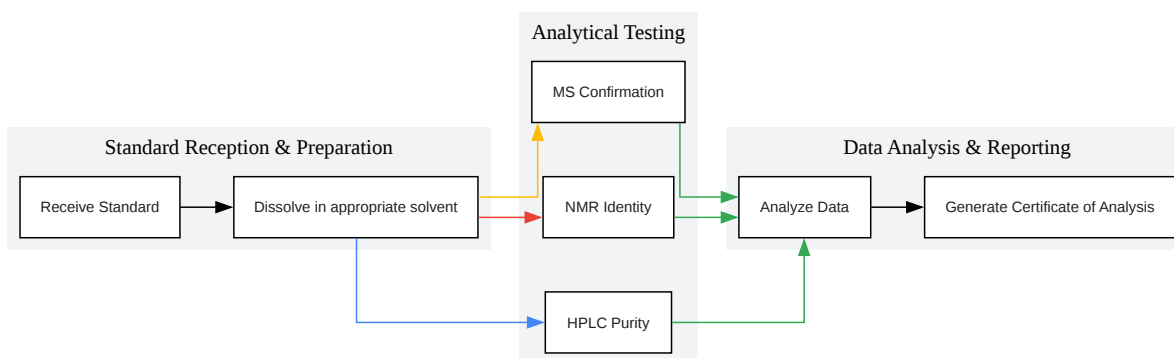
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the compound.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
- Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z consistent with the molecular weight of 195.65.

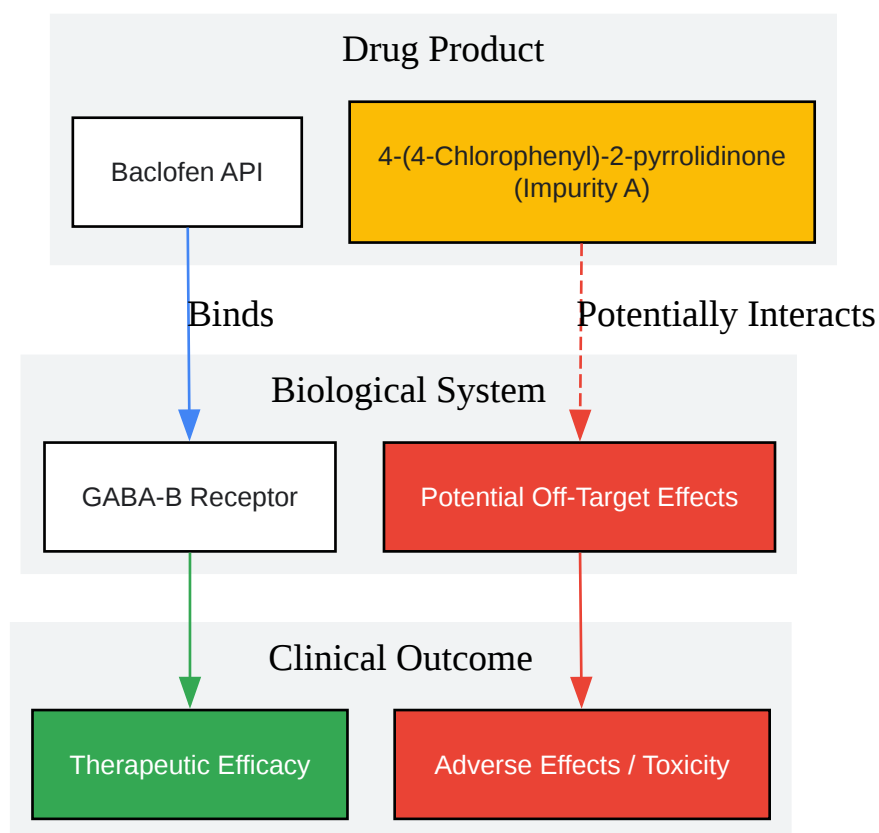
Analytical Workflow and Data Interpretation

The following diagrams illustrate the typical workflow for the quality control of a "**4-(4-Chlorophenyl)-2-pyrrolidinone**" analytical standard and a conceptual signaling pathway for its role as a potential impurity affecting drug safety.



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Analytical workflow for quality control of the standard.



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Conceptual pathway of impurity interaction.

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- 2. pharmaffiliates.com [pharmaffiliates.com]
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